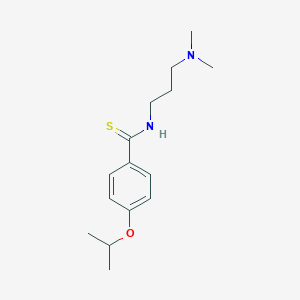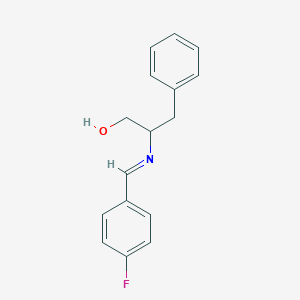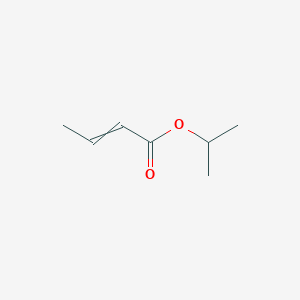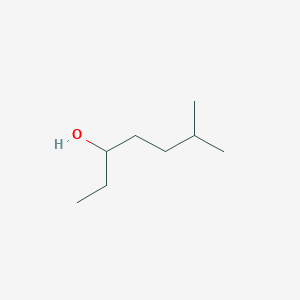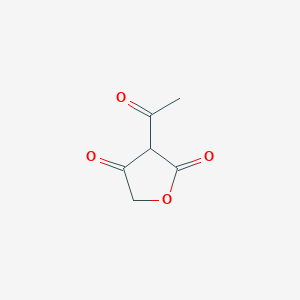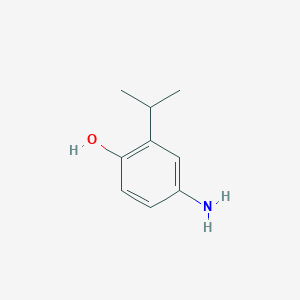![molecular formula C14H12F6N2O7 B102700 [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate CAS No. 18354-10-4](/img/structure/B102700.png)
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate is not fully understood. However, it is believed to inhibit viral DNA synthesis by blocking the activity of viral DNA polymerase. The compound may also induce apoptosis in cancer cells by activating the mitochondrial pathway.
Efectos Bioquímicos Y Fisiológicos
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate has been shown to have both biochemical and physiological effects. In vitro studies have shown that the compound inhibits viral DNA replication and induces apoptosis in cancer cells. In vivo studies have shown that the compound has antiviral and anticancer activity in animal models. The compound has also been shown to have low toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate has several advantages for lab experiments. It is easy to synthesize and has good yield and purity. The compound has been extensively studied for its antiviral and anticancer properties, making it a potential candidate for drug development. However, the compound also has some limitations. It is not water-soluble, which may limit its use in certain experiments. The compound may also have limited bioavailability in vivo, which may affect its efficacy as a drug.
Direcciones Futuras
There are several future directions for research on [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate. One direction is to study the compound's mechanism of action in more detail to better understand how it inhibits viral DNA replication and induces apoptosis in cancer cells. Another direction is to optimize the compound's structure to improve its bioavailability and efficacy as a drug. Additionally, the compound could be tested for its activity against other viruses and cancer cell lines to determine its potential as a broad-spectrum antiviral and anticancer agent.
Métodos De Síntesis
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate can be synthesized using various methods. One of the most commonly used methods involves the reaction of 5-methyl-2,4-dioxopyrimidine-1-acetic acid with (2R,3S,5R)-3-(2,2,2-trifluoroacetyl)oxy-5-(hydroxymethyl)oxolan-2-yl methyl ether in the presence of a catalyst such as triethylamine. The reaction produces the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate has potential applications in the field of medicinal chemistry. It has been studied for its antiviral and anticancer properties. The compound has been shown to inhibit the replication of human cytomegalovirus, herpes simplex virus type 1, and herpes simplex virus type 2. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
18354-10-4 |
|---|---|
Nombre del producto |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate |
Fórmula molecular |
C14H12F6N2O7 |
Peso molecular |
434.24 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C14H12F6N2O7/c1-5-3-22(12(26)21-9(5)23)8-2-6(29-11(25)14(18,19)20)7(28-8)4-27-10(24)13(15,16)17/h3,6-8H,2,4H2,1H3,(H,21,23,26)/t6-,7+,8+/m0/s1 |
Clave InChI |
XOTHCHOYOROZPJ-XLPZGREQSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Sinónimos |
3'-O,5'-O-Bis(trifluoroacetyl)thymidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



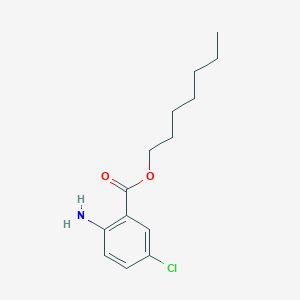
![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)
